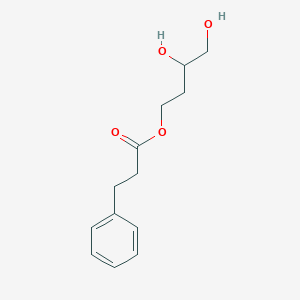
Benzenepropanoic acid, 3,4-dihydroxybutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 3,4-dihydroxybutyl ester is an organic compound with the molecular formula C13H18O4 It is a derivative of benzenepropanoic acid, featuring two hydroxyl groups on the benzene ring and a butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4-dihydroxybutyl ester typically involves the esterification of 3,4-dihydroxybenzenepropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzenepropanoic acid, 3,4-dihydroxybutyl ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are benzenepropanoic acid derivatives with carbonyl groups.
Reduction: The major products are the corresponding alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 3,4-dihydroxybutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 3,4-dihydroxybutyl ester involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester: This compound has methoxy groups instead of hydroxyl groups, which affects its reactivity and applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters: These compounds have different alkyl groups, leading to variations in their physical and chemical properties.
Uniqueness
Benzenepropanoic acid, 3,4-dihydroxybutyl ester is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
652161-37-0 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3,4-dihydroxybutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-10-12(15)8-9-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChI-Schlüssel |
DWLNLBCCOCLXRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)OCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



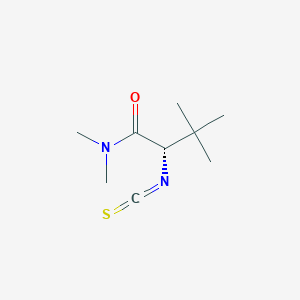
![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
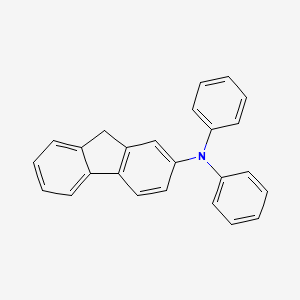
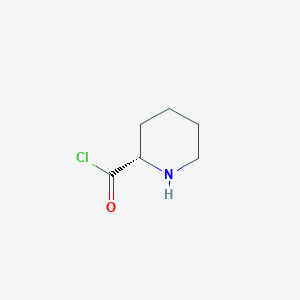
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
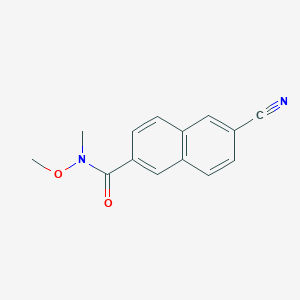

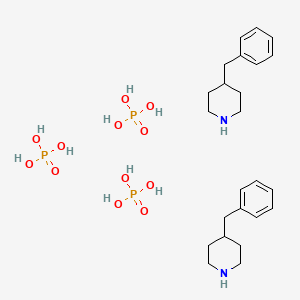
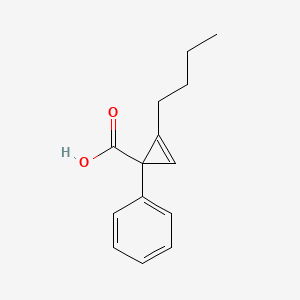
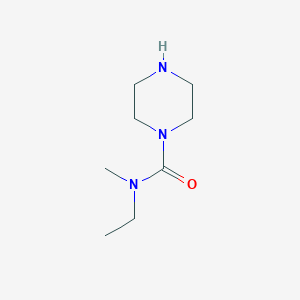
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

